

Application Note: Quantification of Calophyllic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Calophyllic acid*

Cat. No.: *B1499388*

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of **Calophyllic acid**, a bioactive compound found in *Calophyllum inophyllum* (Tamanu) seed oil. The method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and accurate means of analysis. This protocol is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of natural products containing **Calophyllic acid**.

Introduction

Calophyllic acid is a complex coumarin derivative isolated from the seeds of *Calophyllum inophyllum*.^[1] It has garnered significant interest in the pharmaceutical and cosmetic industries due to its potential anti-inflammatory, and wound-healing properties. Accurate quantification of **Calophyllic acid** is crucial for product formulation, standardization of extracts, and pharmacokinetic studies. This application note presents a detailed protocol for the determination of **Calophyllic acid** using a widely available HPLC-UV system.

Chemical Structure

Calophyllic Acid

- Molecular Formula: $C_{25}H_{24}O_6$ ^[2]

- Molecular Weight: 420.5 g/mol [2]
- CAS Number: 36626-19-4[2]

Experimental Instrumentation and Materials

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- HPLC grade methanol
- HPLC grade water
- **Calophyllic acid** reference standard (>95% purity)
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Value
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Methanol:Water (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient (~25 °C)
Detection Wavelength	254 nm
Run Time	Approximately 15 minutes

Protocols

Standard Solution Preparation

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Calophyllic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from *Calophyllum inophyllum* Seeds)

- **Grinding:** Grind the dried seeds of *Calophyllum inophyllum* into a fine powder.
- **Extraction:** Accurately weigh 1 g of the powdered seeds and place it in a flask. Add 20 mL of methanol and perform extraction using one of the following methods:
 - **Maceration:** Let the mixture stand for 24 hours at room temperature with occasional shaking.
 - **Soxhlet Extraction:** Extract for 4-6 hours.
- **Filtration:** Filter the extract through a Whatman No. 1 filter paper.
- **Solvent Evaporation:** Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
- **Sample Solution:** Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of mobile phase.
- **Final Filtration:** Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Typical Performance Characteristics)

The following table summarizes the typical performance characteristics for the quantification of coumarin-like compounds using HPLC. Full method validation should be performed in the user's laboratory to ensure compliance with regulatory requirements.

Validation Parameter	Typical Value
Linearity (r^2)	> 0.999
Linear Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

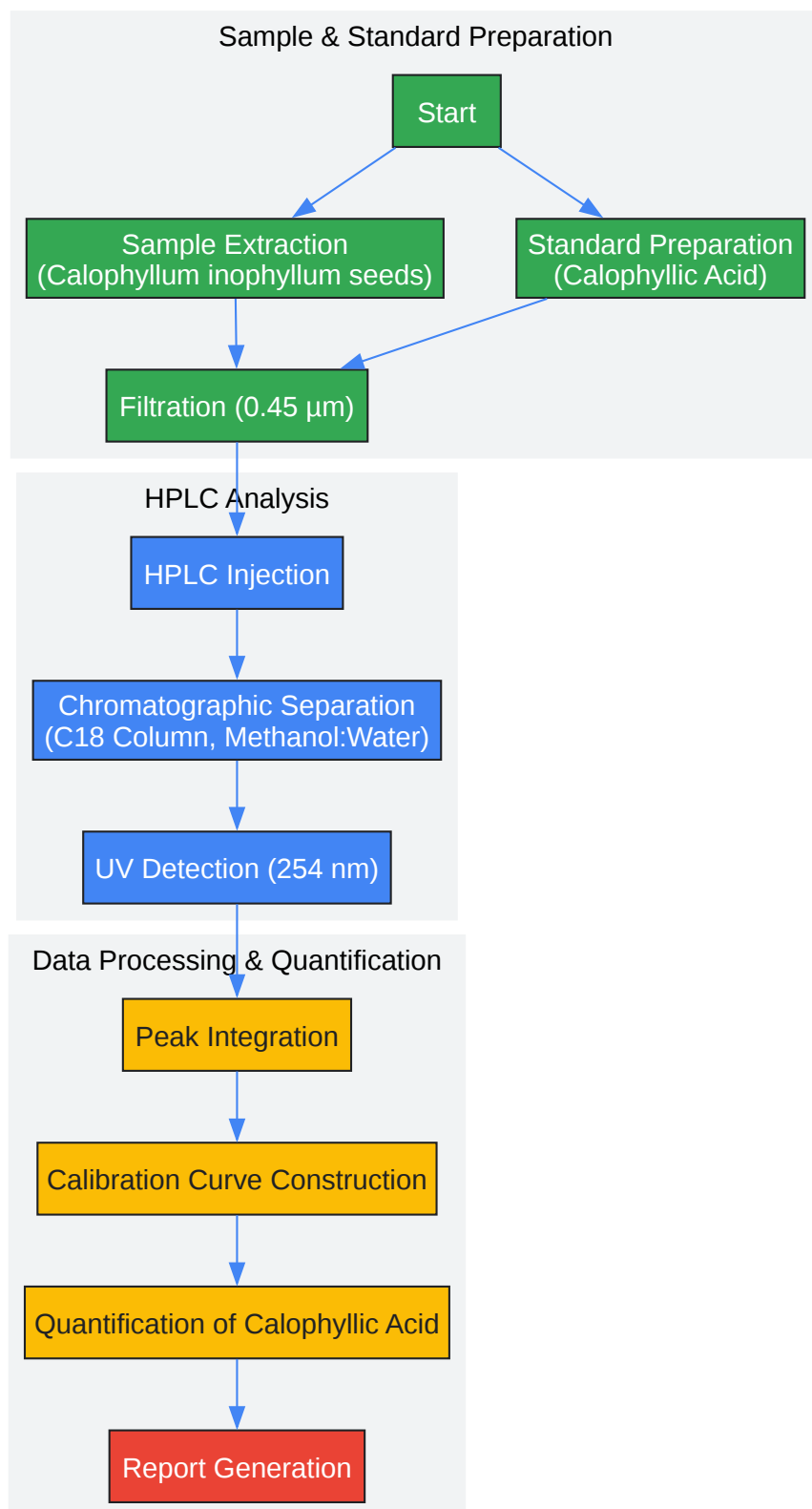
Data Presentation

The quantification of **Calophyllic acid** in a sample is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of **Calophyllic acid** in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Table 1: Quantitative Data Summary (Example)

Sample ID	Retention Time (min)	Peak Area	Concentration ($\mu\text{g/mL}$)
Standard 1 (10 $\mu\text{g/mL}$)	7.52	152345	10.0
Standard 2 (50 $\mu\text{g/mL}$)	7.51	761725	50.0
Standard 3 (100 $\mu\text{g/mL}$)	7.53	1523450	100.0
Sample Extract	7.52	457035	30.0

Experimental Workflow Diagram

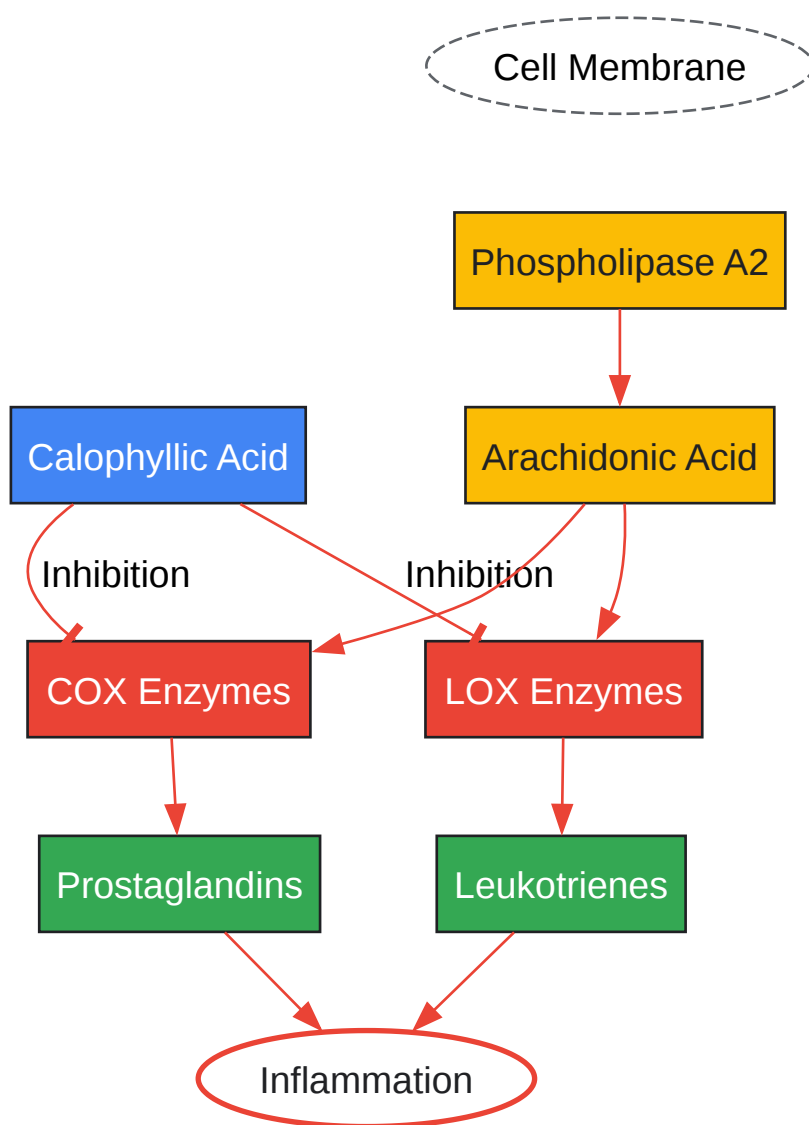


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Caption: Experimental workflow for **Calophyllic acid** quantification.

Signaling Pathway Diagram (Hypothesized Anti-inflammatory Action)

Calophyllic acid is suggested to exert anti-inflammatory effects, potentially through the modulation of key inflammatory pathways.



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Caption: Hypothesized anti-inflammatory pathway of **Calophyllic acid**.

Conclusion

The HPLC method described in this application note provides a straightforward and effective approach for the quantification of **Calophyllic acid** in various samples. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation is recommended to ensure the accuracy and reliability of the results for specific applications.

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References

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